3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an adamantylmethyl group, a trifluoromethylphenyl group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The adamantylmethyl and trifluoromethylphenyl groups are then introduced through subsequent reactions, such as alkylation and Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the ester groups results in the formation of alcohols.
Scientific Research Applications
Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in the treatment of cardiovascular diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism by which 3,5-DIMETHYL 1-[(ADAMANTAN-1-YL)METHYL]-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for hypertension.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used medication for hypertension and angina.
Felodipine: Known for its long-acting effects in the treatment of high blood pressure.
Uniqueness
Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its adamantylmethyl and trifluoromethylphenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. These structural features could potentially enhance its efficacy and selectivity as a therapeutic agent.
Properties
IUPAC Name |
dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3NO4/c1-34-24(32)21-13-31(15-26-10-16-7-17(11-26)9-18(8-16)12-26)14-22(25(33)35-2)23(21)19-3-5-20(6-4-19)27(28,29)30/h3-6,13-14,16-18,23H,7-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDCRYAALAZTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OC)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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